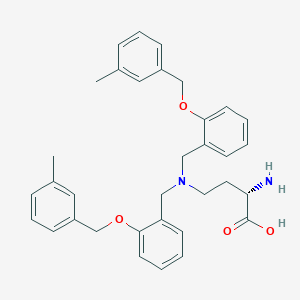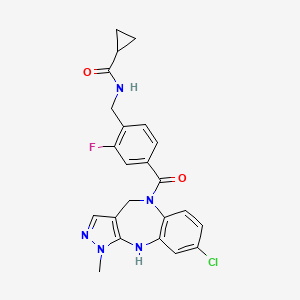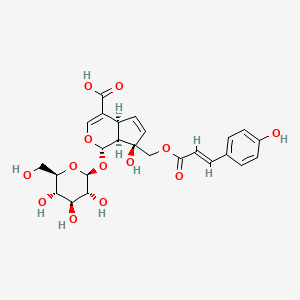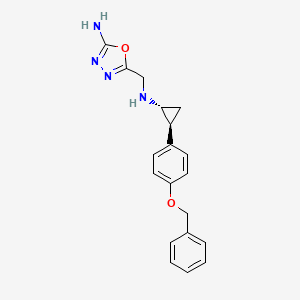![molecular formula C25H38O4 B611684 [(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate CAS No. 72506-14-0](/img/structure/B611684.png)
[(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate is a naturally occurring diterpenoid compound, specifically an 11-membered vibsane-type diterpenoid. It is derived from plants of the Viburnum genus, such as Viburnum odoratissimum. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) through the induction of myeloid cell differentiation via activation of protein kinase C (PKC) .
Applications De Recherche Scientifique
[(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[91
Chemistry: It serves as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: [(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate is used to investigate cellular differentiation processes, particularly in myeloid leukemia cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of [(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate involves several key steps, including the formation of an 11-membered ring structure. One notable synthetic route includes the use of zinc-mediated Barbier-type allylation to form a quaternary carbon center, followed by the Nozaki-Hiyama-Kishi (NHK) reaction and Mitsunobu reaction to construct the 11-membered ring skeleton .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the research focuses on laboratory-scale synthesis for research purposes. The compound is typically synthesized in small quantities for experimental and therapeutic research .
Analyse Des Réactions Chimiques
Types of Reactions: [(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
Mécanisme D'action
[(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate exerts its effects primarily through the activation of protein kinase C (PKC). This activation leads to the induction of the extracellular signal-regulated kinase (ERK) pathway and a decrease in c-Myc expression. These molecular changes promote the differentiation of myeloid leukemia cells and inhibit inflammatory responses .
Comparaison Avec Des Composés Similaires
Vibsanin B: Another vibsane-type diterpenoid that targets heat shock protein 90 beta (HSP90β) and inhibits leukocyte migration.
Vibsanin C: Known for its unique rearranged structure and potential neuroprotective effects.
Neovibsanin A: Exhibits prominent neurite outgrowth-promoting activity.
Uniqueness of [(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate: this compound stands out due to its potent differentiation-inducing activity in myeloid leukemia cells without tumor-promoting effects. Its ability to activate PKC selectively and induce the ERK pathway makes it a promising candidate for antileukemic therapy .
Propriétés
Numéro CAS |
72506-14-0 |
|---|---|
Formule moléculaire |
C25H38O4 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
[(1R,2R,3E,5S,7E,11R)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H38O4/c1-18(2)8-7-13-24(5)14-11-20(17-26)9-10-22-25(6,29-22)21(12-15-24)28-23(27)16-19(3)4/h8,11-12,15-16,21-22,26H,7,9-10,13-14,17H2,1-6H3/b15-12+,20-11+/t21-,22-,24+,25+/m1/s1 |
Clé InChI |
FUGMARDYCOVINL-UXJPQKNOSA-N |
SMILES isomérique |
CC(=CCC[C@]\1(C/C=C(\CC[C@@H]2[C@@](O2)([C@@H](/C=C1)OC(=O)C=C(C)C)C)/CO)C)C |
SMILES |
CC(=CCCC1(CC=C(CCC2C(O2)(C(C=C1)OC(=O)C=C(C)C)C)CO)C)C |
SMILES canonique |
CC(=CCCC1(CC=C(CCC2C(O2)(C(C=C1)OC(=O)C=C(C)C)C)CO)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Vibsanin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

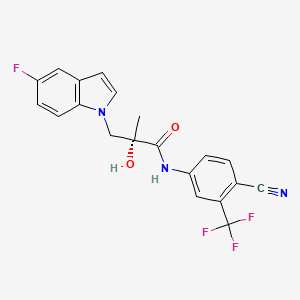
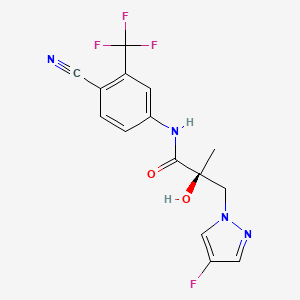
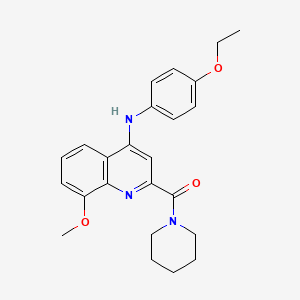
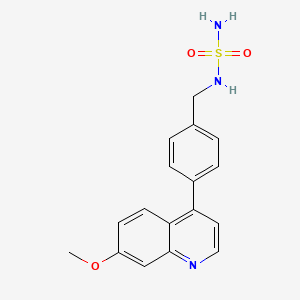
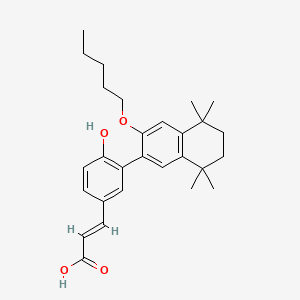
![(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide](/img/structure/B611614.png)
